![molecular formula C7H9LiN2O3 B6291612 Lithium 5-methoxymethyl-2-methyl-2H-pyrazole-3-carboxylate, 95% CAS No. 2460255-86-9](/img/structure/B6291612.png)
Lithium 5-methoxymethyl-2-methyl-2H-pyrazole-3-carboxylate, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Pyrazoles, the core structure of the compound , can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific synthesis method for Lithium 5-methoxymethyl-2-methyl-2H-pyrazole-3-carboxylate is not found in the literature.Molecular Structure Analysis
The molecular structure of pyrazoles, which includes Lithium 5-methoxymethyl-2-methyl-2H-pyrazole-3-carboxylate, consists of a five-membered ring with two nitrogen atoms and three carbon atoms . Further structural analysis specific to Lithium 5-methoxymethyl-2-methyl-2H-pyrazole-3-carboxylate is not available in the literature.Mechanism of Action
Target of Action
The primary target of lithium is glycogen synthase kinase 3 (GSK-3) . GSK-3 is a signaling kinase that plays a crucial role in various cellular processes, including cell differentiation, proliferation, and survival .
Mode of Action
Lithium interacts with its target, GSK-3, by inhibiting its activity . This inhibition can lead to changes in various cellular processes, including neurotransmission and intracellular signaling . For instance, lithium can decrease presynaptic dopamine activity and inactivate postsynaptic G protein, reducing excitatory neurotransmission in the brain .
Biochemical Pathways
Lithium affects several biochemical pathways. It enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system . It also influences the dopamine and glutamate pathways, which play a significant role in the pathogenesis of bipolar affective disorder .
Pharmacokinetics
The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . The time to reach maximum concentration (Tmax) varies depending on the form of lithium administered .
Result of Action
The molecular and cellular effects of lithium’s action are diverse and complex. It can enhance the activity of Brain-Derived Neurotrophic Factor (BDNF), which has been implicated in depression, bipolar disorder, and dementia . Lithium’s therapeutic action may be due to a number of effects, ranging from inhibition of enzymes such as glycogen synthase kinase 3, inositol phosphatases, or modulation of glutamate receptors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of lithium. For instance, lithium is very reactive with N2, O2, and water vapors, creating an environmental issue . Moreover, the lithium surface comprises a mixture of LiOH, Li3N, and Li2CO3, among which LiOH is tremendously corrosive .
properties
IUPAC Name |
lithium;5-(methoxymethyl)-2-methylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3.Li/c1-9-6(7(10)11)3-5(8-9)4-12-2;/h3H,4H2,1-2H3,(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYGVDLNXNIOJL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C(=CC(=N1)COC)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9LiN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium 3-(methoxymethyl)-1-methyl-1H-pyrazole-5-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.